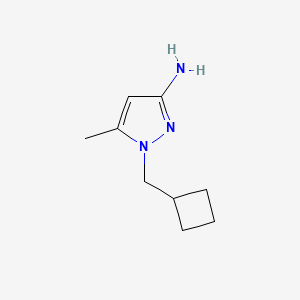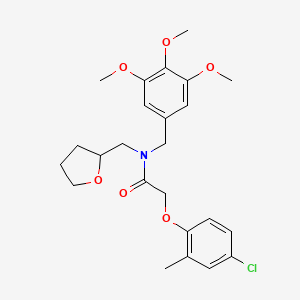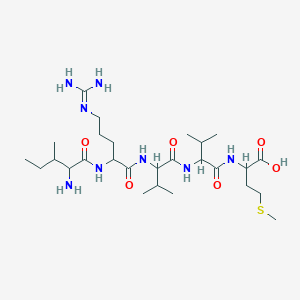
3'-(Chloromethyl)-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Chloromethyl)-2-methyl-1,1’-biphenyl: is an organic compound characterized by a biphenyl structure with a chloromethyl group attached to the 3’ position and a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl involves the Friedel-Crafts alkylation of biphenyl with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ether.
Grignard Reaction: Another approach involves the reaction of 2-methylbiphenyl with chloromethyl magnesium chloride (a Grignard reagent). This method requires careful control of temperature and an inert atmosphere to avoid side reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl, 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl, etc.
Oxidation: 3’-(Carboxymethyl)-2-methyl-1,1’-biphenyl.
Reduction: 2,3’-Dimethyl-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules in pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: The biphenyl structure can act as a ligand in metal complexes, useful in catalysis.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of biologically active compounds.
Biochemical Probes: Used in the development of probes for studying biochemical pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating various substitution reactions. In coordination chemistry, the biphenyl structure can coordinate to metal centers, influencing the reactivity and stability of the resulting complexes.
Comparación Con Compuestos Similares
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in substitution reactions.
3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl: Contains a hydroxymethyl group, making it more reactive towards further functionalization.
2-Methyl-1,1’-biphenyl: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Uniqueness: 3’-(Chloromethyl)-2-methyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl and a methyl group, providing a balance of reactivity and stability that is useful in various synthetic applications. The chloromethyl group is particularly versatile, allowing for a wide range of chemical transformations.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C14H13Cl |
|---|---|
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
Clave InChI |
PPGMSSTYDOBHML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)
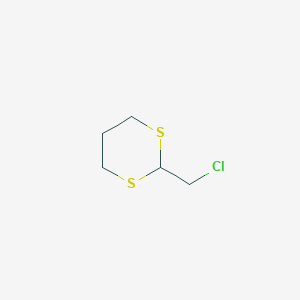
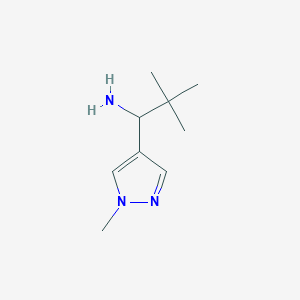
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
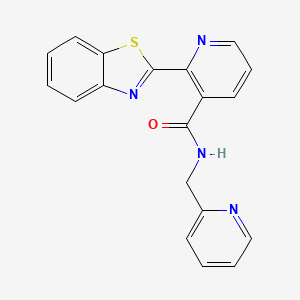
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)
![{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide](/img/structure/B12120830.png)

![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)
